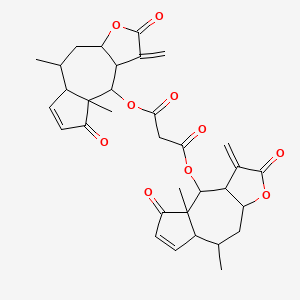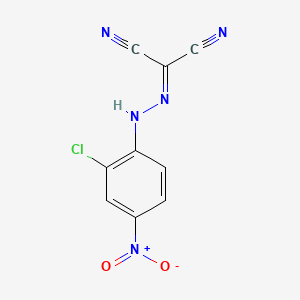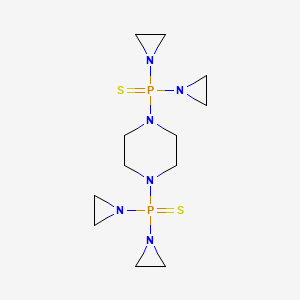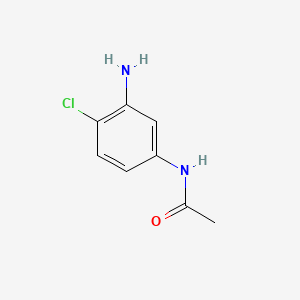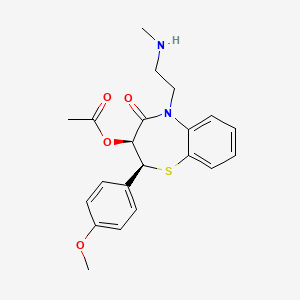
4-硝基苄基膦酸二乙酯
概述
描述
Diethyl 4-nitrobenzylphosphonate is a chemical compound with the empirical formula C11H16NO5P . It has a molecular weight of 273.22 .
Molecular Structure Analysis
The molecular structure of Diethyl 4-nitrobenzylphosphonate consists of a benzene ring attached to a phosphonate group and a nitro group . The InChI code for this compound is 1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl 4-nitrobenzylphosphonate is a liquid at room temperature . It has a density of 1.2±0.1 g/cm^3, a boiling point of 409.3±28.0 °C at 760 mmHg, and a flash point of 201.4±24.0 °C . Its molar refractivity is 66.6±0.3 cm^3, and it has a polar surface area of 91 Å^2 .科学研究应用
Potential Antimicrobial Agents
Diethyl 4-nitrobenzylphosphonate has been studied for its potential as an antimicrobial agent . Researchers synthesized diethyl benzylphosphonate derivatives and evaluated their antimicrobial properties .
The impact of the substituent at the phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains .
Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics .
安全和危害
Diethyl 4-nitrobenzylphosphonate is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It should be stored in a well-ventilated place and kept tightly closed . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water, and medical attention should be sought if symptoms occur .
属性
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMFFDDQMCTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292406 | |
| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2609-49-6 | |
| Record name | 2609-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2609-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Diethyl 4-nitrobenzylphosphonate used in pesticide research?
A1: Diethyl 4-nitrobenzylphosphonate serves as a valuable tool in pesticide research due to its structural similarity to organophosphate pesticides like paraoxon. [] This resemblance allows researchers to investigate the interactions between pesticides and their targets without the inherent toxicity of actual pesticides. For instance, researchers can utilize Diethyl 4-nitrobenzylphosphonate to develop and test new detection methods or study the binding mechanisms of pesticides to specific materials. []
Q2: What unique material properties make Diethyl 4-nitrobenzylphosphonate useful in sensor development?
A2: Diethyl 4-nitrobenzylphosphonate plays a crucial role in developing sensors for organophosphate pesticides due to its ability to act as a template for Molecularly Imprinted Polymers (MIPs). [] These polymers are synthesized in the presence of Diethyl 4-nitrobenzylphosphonate, creating cavities within the polymer matrix that are specifically designed to recognize and bind to the target molecule. When integrated into sensor devices, these MIPs offer highly selective detection capabilities for pesticides. []
Q3: How is Diethyl 4-nitrobenzylphosphonate characterized in research settings?
A3: Researchers utilize various techniques to characterize and study Diethyl 4-nitrobenzylphosphonate. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool to determine the structure and purity of synthesized compounds. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, further confirming the identity of the compound. [] Researchers also employ techniques like Infrared (IR) Spectroscopy and Isothermal Titration Calorimetry (ITC) to explore the interactions between Diethyl 4-nitrobenzylphosphonate and other molecules, such as potential binding sites in sensor materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)

